N-[3-(4-phenylpiperazin-1-yl)sulfonylpropyl]-1H-indazole-3-carboxamide
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Overview
Description
N-[3-(4-phenylpiperazin-1-yl)sulfonylpropyl]-1H-indazole-3-carboxamide is a complex organic compound known for its diverse applications in medicinal chemistry and pharmacology. This compound features a unique structure combining an indazole core with a sulfonylpropyl chain and a phenylpiperazine moiety, making it a subject of interest for various biochemical studies and drug development projects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-phenylpiperazin-1-yl)sulfonylpropyl]-1H-indazole-3-carboxamide typically involves multiple steps:
Formation of the Indazole Core: The indazole core can be synthesized through cyclization reactions involving hydrazine derivatives and ortho-substituted aromatic compounds under acidic or basic conditions.
Attachment of the Sulfonylpropyl Chain: The sulfonylpropyl chain is introduced via sulfonation reactions, often using reagents like sulfonyl chlorides in the presence of a base such as triethylamine.
Incorporation of the Phenylpiperazine Moiety: The phenylpiperazine group is attached through nucleophilic substitution reactions, where the piperazine ring reacts with an appropriate electrophile, such as a halogenated aromatic compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide under the influence of reducing agents like lithium aluminum hydride.
Substitution: The indazole core and the phenyl ring can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated compounds, strong bases like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Oxidized derivatives of the piperazine ring.
Reduction: Sulfide derivatives.
Substitution: Various substituted indazole and phenyl derivatives.
Scientific Research Applications
N-[3-(4-phenylpiperazin-1-yl)sulfonylpropyl]-1H-indazole-3-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Biological Studies: The compound is used to investigate receptor binding and signal transduction pathways in cellular models.
Pharmacology: It serves as a lead compound in drug discovery programs aimed at developing new pharmaceuticals with improved efficacy and safety profiles.
Industrial Applications: The compound’s unique chemical properties make it useful in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[3-(4-phenylpiperazin-1-yl)sulfonylpropyl]-1H-indazole-3-carboxamide involves its interaction with specific molecular targets, such as receptors and enzymes. The phenylpiperazine moiety is known to interact with serotonin receptors, while the indazole core can modulate various signaling pathways. These interactions lead to changes in cellular functions, which can be harnessed for therapeutic purposes.
Comparison with Similar Compounds
Similar Compounds
N-(4-phenylpiperazin-1-yl)acetamide: Known for its anticonvulsant activity.
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Studied as an acetylcholinesterase inhibitor for Alzheimer’s disease.
Uniqueness
N-[3-(4-phenylpiperazin-1-yl)sulfonylpropyl]-1H-indazole-3-carboxamide stands out due to its combined structural features, which confer unique pharmacological properties. Its ability to interact with multiple molecular targets makes it a versatile compound in drug discovery and development.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics
Properties
CAS No. |
1021218-04-1 |
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Molecular Formula |
C21H25N5O3S |
Molecular Weight |
427.52 |
IUPAC Name |
N-[3-(4-phenylpiperazin-1-yl)sulfonylpropyl]-1H-indazole-3-carboxamide |
InChI |
InChI=1S/C21H25N5O3S/c27-21(20-18-9-4-5-10-19(18)23-24-20)22-11-6-16-30(28,29)26-14-12-25(13-15-26)17-7-2-1-3-8-17/h1-5,7-10H,6,11-16H2,(H,22,27)(H,23,24) |
InChI Key |
BTWGNHBFUHHWMY-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=CC=CC=C2)S(=O)(=O)CCCNC(=O)C3=NNC4=CC=CC=C43 |
solubility |
not available |
Origin of Product |
United States |
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